N-[2-[(2S)-2-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(2S)-2-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]pyrazine-2-carboxamide is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2S)-2-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]pyrazine-2-carboxamide involves multiple steps, including the formation of key intermediates and the use of protecting groups to ensure the correct stereochemistry. The synthetic route typically starts with the preparation of the pyrrolidine and pyrazine moieties, followed by their coupling through amide bond formation. Reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product is crucial and may involve techniques such as crystallization, chromatography, and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2S)-2-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or ester functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-[(2S)-2-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]pyrazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[(2S)-2-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-[(2S)-2-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]pyrazine-2-carboxamide analogs: Compounds with similar structures but slight modifications in functional groups or stereochemistry.
Other pyrazine derivatives: Compounds containing the pyrazine ring with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer unique biological and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-[2-[(2S)-2-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]pyrazine-2-carboxamide, a complex organic compound, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound possesses a unique structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C26H34N4O6, with a molecular weight of approximately 526.605 g/mol. Its structural complexity allows for various interactions with biological targets.
Antiparasitic Activity
Recent studies have highlighted the compound's potential as an antiparasitic agent. A study focusing on derivatives of similar compounds demonstrated significant activity against Leishmania donovani, the causative agent of leishmaniasis. The synthesized analogues showed promising efficacy in mouse models, suggesting that modifications in the chemical structure can enhance biological activity .
Compound | Activity | Model Used | Reference |
---|---|---|---|
N-[...] | Antileishmanial | Leishmania donovani mouse model | |
Analogues | Antitubercular | M. tuberculosis growth inhibition assays |
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of specific functional groups facilitates interactions with key enzymes or receptors involved in metabolic pathways of target organisms. For instance, compounds with similar structures have been shown to inhibit essential enzymatic functions in M. tuberculosis, leading to bacterial cell death .
Case Study 1: Efficacy Against Neglected Tropical Diseases
A comprehensive study evaluated several nitroimidazooxazole derivatives, including those structurally related to our compound, for their efficacy against neglected tropical diseases (NTDs). The results indicated that certain modifications significantly improved solubility and bioavailability, which are critical for therapeutic effectiveness in vivo .
Case Study 2: Structure–Activity Relationship (SAR)
An extensive SAR analysis revealed that variations in the side chains and functional groups could enhance the compound's solubility and potency. For example, the introduction of specific substituents on the pyrazine ring was associated with increased antiparasitic activity, demonstrating the importance of structural optimization in drug development .
Properties
Molecular Formula |
C30H38N6O6 |
---|---|
Molecular Weight |
578.7 g/mol |
IUPAC Name |
N-[2-[(2S)-2-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C30H38N6O6/c1-19(2)14-21(26(38)30(3)18-42-30)34-28(40)22(15-20-8-5-4-6-9-20)35-29(41)24-10-7-13-36(24)25(37)17-33-27(39)23-16-31-11-12-32-23/h4-6,8-9,11-12,16,19,21-22,24H,7,10,13-15,17-18H2,1-3H3,(H,33,39)(H,34,40)(H,35,41)/t21-,22-,24-,30+/m0/s1 |
InChI Key |
UUQDSBNKBWJJPD-PFNDQIBQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)C4=NC=CN=C4 |
Canonical SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C4=NC=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.